(6-(Trifluoromethoxy)pyridin-3-yl)methanamine
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Overview
Description
(6-(Trifluoromethoxy)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol This compound features a pyridine ring substituted with a trifluoromethoxy group at the 6-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)methanamine typically involves the introduction of the trifluoromethoxy group and the methanamine group onto the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with trifluoromethanol in the presence of a base to form the trifluoromethoxy derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction of the pyridine ring or the trifluoromethoxy group can be achieved under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-(Trifluoromethoxy)pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its unique structural features .
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals due to its reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of (6-(Trifluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .
Comparison with Similar Compounds
- (6-Methoxypyridin-3-yl)methanamine
- (6-Fluoropyridin-3-yl)methanamine
- (6-Chloropyridin-3-yl)methanamine
Comparison: (6-(Trifluoromethoxy)pyridin-3-yl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications requiring high lipophilicity and specific electronic interactions .
Properties
Molecular Formula |
C7H7F3N2O |
---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2 |
InChI Key |
XWVUNDIDSHGKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)OC(F)(F)F |
Origin of Product |
United States |
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